molecular formula C16H8N2O4 B12806118 Fluoranthene, 1,8-dinitro CAS No. 105735-72-6

Fluoranthene, 1,8-dinitro

Cat. No.: B12806118
CAS No.: 105735-72-6
M. Wt: 292.24 g/mol
InChI Key: XURGYFQGKWPRJW-UHFFFAOYSA-N
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Description

Fluoranthene, 1,8-dinitro is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It has the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol . This compound is characterized by the presence of two nitro groups attached to the 1 and 8 positions of the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light and is a component of coal tar.

Preparation Methods

The synthesis of fluoranthene, 1,8-dinitro typically involves nitration of fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by chemical modification. The high boiling fraction of coal tar is a common source of fluoranthene, which is then subjected to nitration to produce this compound .

Chemical Reactions Analysis

Fluoranthene, 1,8-dinitro undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically leads to the formation of carboxylic acids or quinones.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid, resulting in the formation of amino derivatives.

    Substitution: The nitro groups in this compound can be substituted by nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of fluoranthene, 1,8-dinitro is primarily related to its electronic properties. The nitro groups influence the electron density distribution within the molecule, making it reactive towards various chemical species. In biological systems, its fluorescence allows it to interact with specific molecular targets, enabling its use as a probe in imaging and diagnostic applications .

Comparison with Similar Compounds

Fluoranthene, 1,8-dinitro can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

105735-72-6

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

1,8-dinitrofluoranthene

InChI

InChI=1S/C16H8N2O4/c19-17(20)10-5-6-12-13(8-10)11-3-1-2-9-4-7-14(18(21)22)16(12)15(9)11/h1-8H

InChI Key

XURGYFQGKWPRJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=C(C=C2)[N+](=O)[O-])C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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